5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, 5-ethenyltetrahydro-2-methyl-
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Overview
Description
2-Methyl-5-vinyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione is a complex heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-vinyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-vinyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the parent compound .
Scientific Research Applications
2-Methyl-5-vinyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione has found applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antifungal, and antibacterial agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Methyl-5-vinyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Known for their stability and wide range of applications in medicinal chemistry.
1,2,4-Triazoles: Commonly used in pharmaceuticals and agrochemicals.
Triazolopyridazines: A broader class to which the compound belongs, known for diverse biological activities.
Uniqueness
2-Methyl-5-vinyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other triazole derivatives.
Properties
CAS No. |
71647-42-2 |
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Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-ethenyl-4-methyl-2,4,6-triazatricyclo[5.2.2.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C11H15N3O2/c1-3-11-6-4-8(5-7-11)13-9(15)12(2)10(16)14(11)13/h3,8H,1,4-7H2,2H3 |
InChI Key |
NAGPWFULKJSOBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2C3CCC(N2C1=O)(CC3)C=C |
Origin of Product |
United States |
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